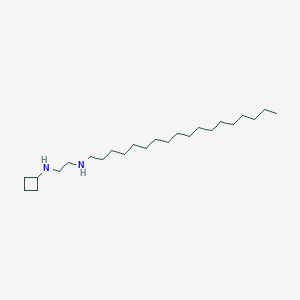

N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine

Beschreibung

N¹-Cyclobutyl-N²-octadecylethane-1,2-diamine is a diaminoethane derivative featuring a cyclobutyl group on one nitrogen atom and a long-chain octadecyl (C₁₈) alkyl group on the other. This compound’s structure combines a strained four-membered carbocycle with a highly lipophilic alkyl chain, resulting in unique physicochemical properties. Potential applications include surfactant formulations, lipid nanoparticle engineering, and coordination chemistry due to its dual hydrophobic and semi-rigid characteristics.

Eigenschaften

CAS-Nummer |

627522-90-1 |

|---|---|

Molekularformel |

C24H50N2 |

Molekulargewicht |

366.7 g/mol |

IUPAC-Name |

N'-cyclobutyl-N-octadecylethane-1,2-diamine |

InChI |

InChI=1S/C24H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-22-23-26-24-19-18-20-24/h24-26H,2-23H2,1H3 |

InChI-Schlüssel |

LPDLXKACGXBOHU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCNCCNC1CCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine typically involves the reaction of cyclobutylamine with octadecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclobutylamine+Octadecylamine→N 1 -Cyclobutyl-N 2 -octadecylethane-1,2-diamine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl~2~) or bromine (Br~2~).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine oxides, while reduction may produce simpler amines.

Wissenschaftliche Forschungsanwendungen

N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N1-Cyclobutyl-N~2~-octadecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Variation: Alkyl Chain Length

N¹-Cyclobutyl-N²-undecylethane-1,2-diamine (CAS: 627522-91-2)

- Structure : Cyclobutyl (N¹) and undecyl (C₁₁, N²).

- Key Differences : The shorter C₁₁ chain reduces hydrophobicity compared to the C₁₈ chain in the target compound.

- Implications : Lower molecular weight (~325.5 g/mol vs. ~424.7 g/mol) enhances solubility in polar solvents, making it more suitable as an intermediate in organic synthesis rather than lipid-based applications.

Aromatic vs. Aliphatic Substituents

N¹,N²-Diphenylethane-1,2-diamine

- Structure : Phenyl groups on both nitrogen atoms.

- Key Differences : Aromatic rings introduce π-π interactions and rigidity, contrasting with the flexibility of alkyl chains.

- Implications : Enhanced electronic conjugation and rigidity make this compound ideal for coordination chemistry, such as in iridium complexes (e.g., {Ir(ppy)₂}₂(μ-BL)₂ in ) . The absence of long alkyl chains limits its use in hydrophobic systems.

N¹,N²-Dimesitylethane-1,2-diamine (CAS: 134030-21-0)

- Structure : Bulky mesityl (2,4,6-trimethylphenyl) groups.

- Key Differences : Steric hindrance from methyl groups restricts molecular flexibility and modulates metal-ligand interactions.

- Implications : Useful in catalysis or supramolecular chemistry, where steric control is critical.

Functional Group Hybridization

N’-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine

- Structure: Chloroquinoline (aromatic heterocycle) and diethyl groups.

- Implications : Likely employed in pharmaceutical research or photochemical studies, diverging from the target compound’s material science applications.

Data Table: Structural and Functional Comparison

Biologische Aktivität

N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine is a diamine compound that may exhibit various biological activities due to its structural properties. Compounds with similar structures often serve as surfactants, lubricants, or intermediates in organic synthesis. Understanding the biological activity of this compound requires an examination of its chemical characteristics, potential interactions with biological systems, and relevant case studies.

Structure

- Molecular Formula: C_{20}H_{42}N_{2}

- SMILES Notation: C(CN1CC(C1)C)NCCCCCCCCCCCCCC

Properties

- Solubility: Likely soluble in organic solvents; limited solubility in water due to long hydrophobic alkyl chains.

- Polarity: The presence of amine groups suggests moderate polarity, which may influence its interaction with biological membranes.

The biological activity of diamines can be attributed to their ability to interact with cellular membranes and proteins. The following mechanisms are often observed:

- Membrane Disruption: Long-chain amines can insert into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition: Some diamines may inhibit enzymes by mimicking substrates or altering enzyme conformation.

Case Studies

-

Antimicrobial Activity:

- A study on structurally similar long-chain amines indicated that they possess antimicrobial properties against various bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell membranes.

-

Cytotoxicity:

- Research on related compounds has shown that certain alkylated amines can exhibit cytotoxic effects in cancer cell lines. The mechanism typically involves apoptosis induction through mitochondrial pathways.

-

Neuroprotective Effects:

- Some diamines have been investigated for their neuroprotective properties, potentially acting as antioxidants or modulating neurotransmitter levels.

Toxicity and Safety

The safety profile of N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine would need thorough evaluation through toxicological studies. Similar compounds have shown varying degrees of toxicity depending on their structure and exposure levels.

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 314.5 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 5.3 (estimated) |

| Melting Point | Not available |

| Toxicity (LD50) | Not determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.